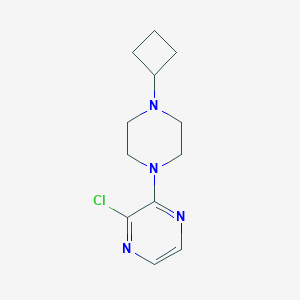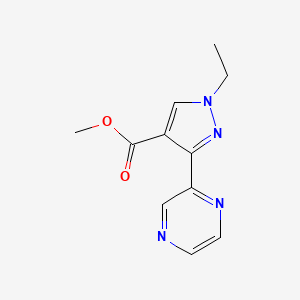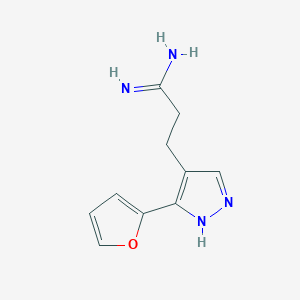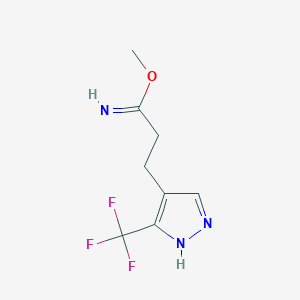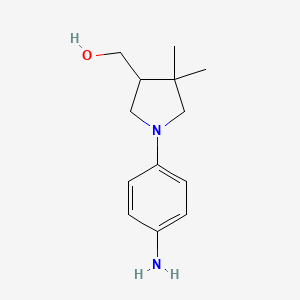
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
説明
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that the compound is used in scientific research, suggesting that it may be involved in various chemical reactions depending on the specific research context.科学的研究の応用
Chiral Auxiliary in Asymmetric Synthesis
One study explores the use of chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters, indicating the importance of such compounds in facilitating selective chemical reactions (Jung, Ho, & Kim, 2000). This research demonstrates how specific structural motifs can influence the outcome of chemical syntheses, potentially implicating compounds like "(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol" in similar roles.
Nonlinear Optical Materials
Research into thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) reveals the significance of structurally similar compounds in developing materials with enhanced optical properties (Li et al., 2012). Such studies suggest potential applications in photonics and telecommunications, where control over optical nonlinearity is crucial.
Catalysis
Compounds with bidentate N,O-type ligands have been synthesized and applied in catalytic processes, such as the oligomerization of ethylene (Kermagoret & Braunstein, 2008). The structural features of such ligands, resembling "(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol", underline the importance of molecular design in enhancing catalytic efficiency and selectivity.
作用機序
The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, the mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
特性
IUPAC Name |
[1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-5-3-11(14)4-6-12/h3-6,10,16H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXUPSAYTKZSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





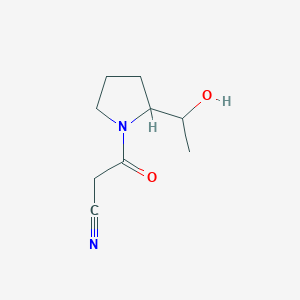

![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
